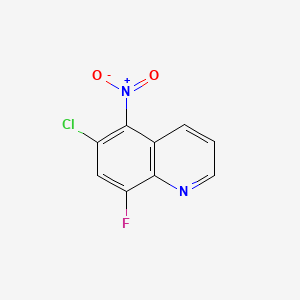

6-Chloro-8-fluoro-5-nitroquinoline

Description

Significance of the Quinoline (B57606) Heterocyclic Scaffold in Organic Synthesis and Chemical Sciences

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, is a cornerstone in the fields of organic synthesis and chemical sciences. nih.govmdpi.com This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a versatile scaffold for the development of a wide array of functionalized molecules. nih.govfrontiersin.orgresearchgate.net Its unique structure allows for functionalization at various positions, making it a valuable building block in the synthesis of complex chemical entities. nih.govfrontiersin.org

The quinoline nucleus is a prominent feature in numerous compounds with significant pharmacological and biological activities. researchgate.netnih.gov Its derivatives have found applications as antibacterial, anticancer, anti-inflammatory, and antimalarial agents, among others. mdpi.comnih.gov The ability to modify the quinoline core through various chemical reactions allows for the fine-tuning of its properties, leading to the discovery of novel therapeutic agents. nih.govfrontiersin.org

Impact of Halogen and Nitro Substituents on Aromatic and Heteroaromatic Systems: A Chemical Perspective

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. nih.gov This property is often exploited in organic synthesis to direct the course of a reaction. The presence of a nitro group can also impart specific biological activities, as seen in nitroxoline, which has antibacterial and anticancer properties. mdpi.com The combination of halogen and nitro substituents can lead to unique electronic properties, making these compounds valuable intermediates in the synthesis of more complex molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H4ClFN2O2 |

|---|---|

Molecular Weight |

226.59 g/mol |

IUPAC Name |

6-chloro-8-fluoro-5-nitroquinoline |

InChI |

InChI=1S/C9H4ClFN2O2/c10-6-4-7(11)8-5(2-1-3-12-8)9(6)13(14)15/h1-4H |

InChI Key |

COMMAUJPONHNRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2[N+](=O)[O-])Cl)F)N=C1 |

Origin of Product |

United States |

Advanced Reaction Chemistry and Transformations of 6 Chloro 8 Fluoro 5 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of 6-Chloro-8-fluoro-5-nitroquinoline. The presence of the strongly electron-withdrawing nitro group at the C5 position deactivates the aromatic ring for electrophilic attack but concurrently activates it for nucleophilic substitution. libretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. libretexts.org

The halogen atoms at the C6 (chloro) and C8 (fluoro) positions are susceptible to displacement by a range of nucleophiles. The regioselectivity of these reactions is dictated by a combination of electronic and steric factors. Generally, the fluorine atom at C8 is the more reactive leaving group in SNAr reactions compared to the chlorine atom at C6. youtube.com This is attributed to the high electronegativity of fluorine, which makes the carbon to which it is attached more electrophilic and thus more prone to nucleophilic attack. youtube.comyoutube.com

The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, formed by the addition of the nucleophile to the aromatic ring. youtube.comnih.gov The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group. libretexts.org Subsequent elimination of the halide ion restores the aromaticity of the quinoline (B57606) ring.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of a diverse array of substituted quinoline derivatives. For instance, reaction with amines would yield the corresponding amino-substituted quinolines, while reaction with alkoxides would produce alkoxy-quinolines.

| Nucleophile | Position of Substitution | Product Type | General Reaction Conditions |

|---|---|---|---|

| Amines (R-NH2) | C8 (F displacement) > C6 (Cl displacement) | Amino-nitroquinolines | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |

| Alkoxides (R-O-) | C8 (F displacement) > C6 (Cl displacement) | Alkoxy-nitroquinolines | Corresponding alcohol as solvent, base (e.g., NaH) |

| Thiolates (R-S-) | C8 (F displacement) > C6 (Cl displacement) | Thioether-nitroquinolines | Polar aprotic solvent, elevated temperature |

While less common than halogen displacement, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly under forcing conditions or with highly reactive nucleophiles. ck12.orgmdpi.com The nitro group's ability to be displaced is due to its strong electron-withdrawing nature, which polarizes the C-N bond. mdpi.com The departure of the nitro group as a nitrite (B80452) ion (NO₂⁻) is facilitated by its resonance stabilization. ck12.org

In some instances, particularly in related nitroquinolone systems, cine-substitution has been observed. nih.gov This involves the nucleophile attacking a position adjacent to the one bearing the leaving group (the nitro group), followed by the elimination of the nitro group and a proton from the adjacent carbon. nih.govnih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Reactions on Nitroquinoline Substrates

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitroquinolines. nih.govorganic-chemistry.org This reaction allows for the introduction of a substituent at a position ortho or para to the nitro group, where a hydrogen atom is replaced. cdnsciencepub.comkuleuven.be

The VNS reaction typically involves the reaction of the nitroaromatic compound with a carbanion that possesses a leaving group on the carbanionic carbon. organic-chemistry.org The reaction proceeds through the formation of a σ-adduct, followed by the base-induced β-elimination of the leaving group and a hydrogen atom from the same carbon, leading to the substituted product. organic-chemistry.orgkuleuven.be

For this compound, VNS reactions would be expected to occur primarily at the C7 position, which is ortho to the nitro group. The reaction is often faster than the competing SNAr of the halogen atoms. nih.gov The choice of the carbanion and reaction conditions can influence the regioselectivity and yield of the VNS reaction.

| Carbanion Source (CH-acid) | Leaving Group (X) | Expected Position of Substitution | Product Type |

|---|---|---|---|

| Chloromethyl phenyl sulfone (ClCH₂SO₂Ph) | Cl | C7 | 7-(Phenylsulfonylmethyl)-6-chloro-8-fluoro-5-nitroquinoline |

| tert-Butyl α-chloroacetate (ClCH₂CO₂tBu) | Cl | C7 | tert-Butyl (6-chloro-8-fluoro-5-nitroquinolin-7-yl)acetate |

| Acetonitrile (CH₃CN) | H | C7 | (6-Chloro-8-fluoro-5-nitroquinolin-7-yl)acetonitrile |

Reductive and Oxidative Transformations of the Nitro Group

The nitro group at the C5 position is a key functional handle that can be readily transformed into other functionalities, most notably an amino group through reduction.

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatics. sci-hub.st This can be achieved using a variety of reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., hydrazine/Pd-C). sci-hub.st The resulting 5-amino-6-chloro-8-fluoroquinoline is a valuable intermediate for the synthesis of a wide range of derivatives. The reduction is generally chemoselective, leaving the halogen substituents intact under controlled conditions. nih.gov

While the oxidation of the quinoline ring itself is challenging due to the deactivating effect of the nitro group, specific oxidative transformations of the nitro group are less common. However, under certain conditions, the nitro group can participate in oxidative coupling reactions.

Reactivity at the Quinoline Nitrogen Atom and Subsequent Transformations (e.g., N-oxidation)

The nitrogen atom of the quinoline ring retains its basic character and can react with electrophiles. rsc.org Protonation with acids leads to the formation of quinolinium salts. Alkylation with alkyl halides would yield quaternary quinolinium salts.

N-oxidation of the quinoline nitrogen to form the corresponding N-oxide is a significant transformation. This can be achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. The resulting this compound N-oxide exhibits altered reactivity. The N-oxide functional group can direct further substitutions and can also be subsequently removed if desired. The introduction of the N-oxide group can influence the electronic properties of the quinoline ring system, potentially altering the regioselectivity of subsequent reactions. clockss.org

Cycloaddition and Other Pericyclic Reactions Involving the Quinoline System

The quinoline system, particularly when activated by a nitro group, can participate in cycloaddition reactions. The electron-deficient nature of the nitro-substituted ring makes it a potential dienophile or heterodienophile in Diels-Alder reactions. For instance, the benzene (B151609) ring portion of the quinoline could react with a suitable diene.

In some related nitroquinolone systems, the pyridone ring can act as an activated nitroalkene and undergo cycloaddition with electron-rich alkenes or dienes. nih.gov This suggests that under appropriate conditions, the heterocyclic part of this compound might also participate in such transformations, leading to the formation of novel fused-ring systems. These reactions provide a powerful tool for the construction of complex polycyclic architectures based on the quinoline scaffold.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational aspects of the molecule. In studies of similar quinoline (B57606) derivatives, FT-IR and Raman spectra have been recorded and analyzed. researchgate.netsigmaaldrich.com For instance, the FT-IR and FT-Raman spectra of 8-chloroquinoline (B1195068) and 8-nitroquinoline (B147351) have been recorded in the ranges of 4000–400 cm⁻¹ and 4000–100 cm⁻¹, respectively. researchgate.net The analysis of these spectra, often supported by quantum mechanical density functional theory (DFT) calculations, allows for the assignment of fundamental vibrational modes. nih.gov

For 6-Chloro-8-fluoro-5-nitroquinoline, characteristic vibrational frequencies are expected for the C-Cl, C-F, and NO₂ groups, as well as the quinoline core. The C-Cl stretching vibrations typically appear in the lower frequency region of the infrared spectrum. The C-F stretching vibration is expected to be a strong band, while the nitro group will exhibit characteristic symmetric and asymmetric stretching vibrations. The quinoline ring system itself will show a series of complex vibrations related to C-C and C-N stretching, as well as in-plane and out-of-plane C-H bending modes. Comparing experimental data with theoretical calculations helps to confirm the molecular structure and provides insights into the electronic effects of the substituents on the quinoline ring. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of this compound, providing detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound would display signals corresponding to the protons on the quinoline ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and nitro substituents. For comparison, in 2-fluoro-5-nitrotoluene, the aromatic protons resonate at specific chemical shifts, which are influenced by the fluorine and nitro groups. chemicalbook.com In the case of this compound, the protons on the quinoline ring would likely appear in the aromatic region of the spectrum, with their exact positions and coupling patterns providing crucial information about their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-2 | 8.5 - 9.0 | Doublet | J(H2,H3) |

| H-3 | 7.5 - 8.0 | Doublet of doublets | J(H2,H3), J(H3,H4) |

| H-4 | 8.0 - 8.5 | Doublet | J(H3,H4) |

Note: This is a predicted table based on general principles and data from similar compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 145 - 150 |

| C-5 | 130 - 135 |

| C-6 | 130 - 135 |

| C-7 | 115 - 120 (d, J(C7,F8)) |

| C-8 | 155 - 160 (d, J(C8,F8)) |

Note: This is a predicted table based on general principles and data from similar compounds. 'd' indicates a doublet due to coupling with fluorine. Actual values may vary.

¹⁹F NMR spectroscopy is specifically used to analyze fluorine-containing compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-8 position. The chemical shift of this fluorine signal and its coupling to adjacent protons (specifically H-7) would provide definitive evidence for its location on the quinoline ring.

2D NMR techniques are essential for unambiguously assigning the complex NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the quinoline ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each proton to its corresponding carbon. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which can be useful in determining the conformation of the molecule, although for a rigid aromatic system like this, its application might be more limited.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. cdc.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce a unique elemental composition. chemrxiv.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to fragment in a predictable manner under electron ionization. Common fragmentation pathways for aromatic nitro compounds and halogenated compounds can be anticipated. miamioh.edu For instance, the loss of the nitro group (NO₂) or the chlorine atom (Cl) are likely fragmentation steps. The analysis of these fragmentation patterns helps to confirm the presence and location of the various functional groups on the quinoline core. youtube.com

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, providing insights into the extent of conjugation and the nature of the chromophores present.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the quinoline ring system, which is further influenced by the electronic effects of the chloro, fluoro, and nitro substituents. The quinoline core itself exhibits characteristic π → π* transitions. wikipedia.orgresearchgate.net The presence of the nitro group, a strong chromophore, is anticipated to introduce n → π* transitions and significantly modulate the energy of the π → π* transitions, often leading to a bathochromic (red) shift of the absorption bands into the near-UV or visible region. wikipedia.orgresearchgate.net

The electronic transitions in molecules like this compound can be categorized as follows:

π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic quinoline system. libretexts.org The extensive conjugation in the quinoline ring results in multiple, strong absorption bands.

n → π* transitions: These transitions involve the excitation of a non-bonding electron from the oxygen atoms of the nitro group or the nitrogen atom of the quinoline ring to an antibonding π* orbital of the aromatic system. libretexts.orgyoutube.com These transitions are typically of lower intensity compared to π → π* transitions. libretexts.org

Based on studies of related nitroquinoline derivatives, the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) or methanol (B129727) is summarized in the table below. researchgate.net It is important to note that these are anticipated values and can be influenced by the solvent environment. libretexts.org

| Expected Electronic Transition | Anticipated λmax (nm) | Typical Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π* (Quinoline B-band) | ~250 - 280 | 10,000 - 50,000 |

| π → π* (Quinoline E-band) | ~300 - 340 | 5,000 - 15,000 |

| n → π* (Nitro group) | ~380 - 450 | < 2,000 |

This interactive table provides expected ranges for the key electronic transitions of this compound based on data from analogous compounds.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry, Bond Lengths, Angles, and Packing Arrangements

While a crystal structure for this compound is not publicly available, analysis of related substituted nitroquinoline structures allows for a detailed prediction of its molecular geometry. nih.gov The quinoline ring system is expected to be essentially planar. However, the nitro group at the C5 position is likely to be twisted out of the plane of the aromatic ring to some extent due to steric hindrance from the adjacent chloro group at C6 and the peri-hydrogen at C4.

The anticipated bond lengths and angles within the this compound molecule can be estimated based on crystallographic data of similar compounds. These values are governed by the hybridization of the atoms and the electronic effects of the substituents.

| Parameter | Expected Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.36 - 1.42 |

| C-N (quinoline) | 1.31 - 1.37 |

| C-Cl | 1.72 - 1.75 |

| C-F | 1.34 - 1.37 |

| C-N (nitro) | 1.47 - 1.50 |

| N-O (nitro) | 1.21 - 1.24 |

| **Bond Angles (°) ** | |

| C-C-C (in ring) | 118 - 122 |

| C-N-C (in ring) | 117 - 119 |

| C-C-Cl | 119 - 121 |

| C-C-F | 118 - 120 |

| C-C-N (nitro) | 117 - 122 |

| O-N-O (nitro) | 123 - 126 |

This interactive table presents predicted bond parameters for this compound derived from crystallographic data of analogous structures.

The crystal packing of this compound is expected to be influenced by a combination of weak intermolecular interactions. These may include π-π stacking interactions between the planar quinoline rings of adjacent molecules, as well as dipole-dipole interactions arising from the polar C-Cl, C-F, and C-NO₂ bonds. The specific arrangement of molecules in the solid state will aim to maximize packing efficiency and stabilize the crystal lattice.

Theoretical and Computational Chemistry Studies of 6 Chloro 8 Fluoro 5 Nitroquinoline

Density Functional Theory (DFT) and Ab Initio Calculations for Molecular Properties

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate calculation of various molecular properties. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, the chemical and physical properties of a molecule. For a molecule like 6-chloro-8-fluoro-5-nitroquinoline, these calculations would provide a deep understanding of its intrinsic characteristics.

Recent studies on various quinoline (B57606) derivatives have successfully employed DFT calculations to elucidate their properties. nih.govrsc.orgrsc.org For instance, research on other halogenated and nitro-substituted quinolines has demonstrated the utility of these methods in understanding their electronic and structural features. nih.govresearchgate.net

Geometry Optimization, Conformational Analysis, and Energetic Landscapes

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Conformational analysis would explore the different spatial arrangements of the nitro group relative to the quinoline ring. While the quinoline core is rigid, the C-N bond of the nitro group can rotate. DFT calculations would map the energetic landscape of this rotation, identifying the most stable conformation and the energy barriers between different conformations. This is crucial as the orientation of the nitro group can significantly influence the molecule's electronic properties and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Quinoline Core (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C5-N(O2) | 1.48 | C4-C5-N(O2) | 118.5 |

| N-O1 | 1.22 | C6-C5-N(O2) | 121.0 |

| N-O2 | 1.22 | O1-N-O2 | 125.0 |

| C6-Cl | 1.74 | C5-C6-Cl | 120.2 |

| C8-F | 1.35 | C7-C8-F | 119.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from geometry optimization calculations. Actual values would require specific DFT calculations for this compound.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals: HOMO-LUMO, Molecular Electrostatic Potential, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the quinoline ring, while the strong electron-withdrawing nature of the nitro group would cause the LUMO to be concentrated around the nitro group and the adjacent carbon atom. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and its electronic transitions. Studies on other nitroaromatic compounds support this expected distribution. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group and the fluorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the quinoline ring.

Analysis of the charge distribution, often using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, providing further insight into the molecule's polarity and reactive sites.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Nitroquinoline (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -3.15 |

| HOMO-LUMO Gap | 4.10 |

Note: This data is for illustrative purposes. The actual energy values would be determined by specific DFT calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions) and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹³C and ¹H NMR chemical shifts. For this compound, the calculations would show the effect of the electron-withdrawing nitro, chloro, and fluoro groups on the chemical shifts of the carbon and hydrogen atoms of the quinoline ring. nih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending modes of the various functional groups (e.g., C=N, C-Cl, C-F, N-O) can be calculated. These theoretical frequencies, often scaled to correct for systematic errors, can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. rsc.org The calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). For this compound, transitions involving the quinoline chromophore and the nitro group would be expected.

Table 3: Illustrative Predicted and Experimental Spectroscopic Data for a Substituted Quinoline (Hypothetical Data)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C5) | 145.2 ppm | 144.8 ppm |

| IR Freq. (N-O stretch) | 1530 cm⁻¹ | 1525 cm⁻¹ |

| UV-Vis λmax | 320 nm | 325 nm |

Note: This table illustrates the comparison between predicted and experimental data. The values are hypothetical.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions, providing insights into the transition states and the feasibility of different reaction routes.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. This provides a detailed picture of the bond-making and bond-breaking processes during the reaction.

Kinetic and Thermodynamic Feasibility Studies of Chemical Transformations

By calculating the energies of the reactants, transition states, and products, the thermodynamic and kinetic feasibility of a reaction can be assessed.

Thermodynamics: The difference in energy between the products and reactants determines whether a reaction is exothermic (energetically favorable) or endothermic.

Kinetics: The energy barrier, which is the energy difference between the transition state and the reactants, determines the rate of the reaction. A higher energy barrier corresponds to a slower reaction.

For this compound, these studies could, for example, compare the feasibility of nucleophilic substitution at the 6-position (chloro) versus other positions on the quinoline ring. The calculations would reveal the preferred reaction pathway based on the calculated energy barriers.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

MD simulations are a powerful tool to understand how molecules interact with each other and with solvent molecules over time. For a molecule like this compound, these simulations would typically investigate the influence of various forces, including electrostatic interactions, van der Waals forces, and specific interactions like hydrogen bonding and halogen bonding, on the molecule's behavior in different environments.

Studies on similar molecules, such as halogenated nitrobenzenes, have shown that intermolecular interactions are significantly influenced by the presence of both halogen and nitro groups. The nitro group, being a strong electron-withdrawing group, creates a region of positive electrostatic potential on the aromatic ring, while the oxygen atoms of the nitro group are electron-rich. This distribution of charge facilitates various intermolecular interactions. Halogen atoms (chlorine and fluorine) can participate in halogen bonding, where the halogen atom acts as an electrophilic species, interacting with a nucleophilic region of a neighboring molecule.

In the absence of specific MD data for this compound, we can infer potential interaction energies from studies on analogous systems. For instance, computational analyses of iodo-nitro-substituted aromatic rings have quantified the energetic contributions of different types of intermolecular interactions. These studies reveal that π-stacking interactions and halogen bonding can be significant in the solid state. nsf.gov

The solvent environment is expected to have a substantial impact on the behavior of this compound. The polarity of the solvent can influence the strength and nature of intermolecular interactions. In polar solvents, dipole-dipole interactions and the formation of hydrogen bonds with the nitro group would be significant. In non-polar solvents, dispersion forces would be more dominant. The solubility and reactivity of the compound are directly linked to these solvent effects.

Table 1: Representative Intermolecular Interaction Energies in a Related Halogenated Nitroaromatic System

| Interaction Type | Calculated Interaction Energy (kJ/mol) |

| Offset π-stacking | -31.5 |

| Self-complementary O···I halogen bond | -19.0 |

| Bifurcated C-H···O(nitro) hydrogen bond | -10.8 |

Note: The data in this table is derived from a computational study on a related iodo-nitro-substituted aromatic compound and is presented here to illustrate the potential magnitude of intermolecular forces. nsf.gov Specific values for this compound would require dedicated computational studies.

Quantum Chemical Investigations on Tautomeric Equilibria and Radical Anion Formation

Quantum chemical calculations are essential for understanding the electronic structure, reactivity, and potential transformations of molecules like this compound. These methods, particularly Density Functional Theory (DFT), provide insights into phenomena such as tautomerism and the formation of radical anions.

Tautomeric Equilibria

Tautomerism involves the migration of a proton, leading to structural isomers that can exist in equilibrium. For quinoline derivatives, particularly those with hydroxyl or amino groups, keto-enol or imine-enamine tautomerism is a known phenomenon. While this compound does not possess a classic tautomerizable group, theoretical studies on related hydroxyquinolines have shown that the position of substituents and the solvent environment can significantly influence the stability of different tautomeric forms. nih.gov For this compound, theoretical studies would be necessary to explore less common tautomeric forms, such as those involving the nitro group (aci-nitro tautomer), although these are generally high-energy species.

Radical Anion Formation

Nitroaromatic compounds are well-known for their ability to accept an electron to form a radical anion. This process is of significant interest due to the role of such species in various chemical and biological processes. The stability of the radical anion of this compound would be influenced by the electron-withdrawing nature of the nitro, chloro, and fluoro substituents, which help to delocalize the extra electron.

Quantum chemical calculations can predict the electron affinity of the molecule and the geometry and electronic structure of the resulting radical anion. The formation and stability of radical anions of nitroaromatic compounds have been studied, and it is known that the presence of electron-withdrawing groups generally stabilizes the radical anion. nih.gov Mechanistic studies on the reactivity of halodinitrobenzene radical anions have shown that the nature of the halogen can influence the subsequent reaction pathways, such as dimerization or cleavage. researchgate.net

Table 2: Factors Influencing Radical Anion Stability in Related Aromatic Systems

| Factor | Influence on Radical Anion Stability |

| Electron-withdrawing substituents | Generally increases stability by delocalizing the negative charge. |

| Aromaticity of the parent molecule | Can influence the energy of the molecular orbitals involved in electron acceptance. |

| Solvent polarity | Polar solvents can stabilize the charged radical anion. |

| Presence of halogens | Can influence the reaction pathways of the radical anion. researchgate.net |

Note: This table provides a qualitative summary based on studies of related nitroaromatic and halogenated compounds. Quantitative data for this compound is not available in the reviewed literature.

Advanced Applications and Synthetic Utility Excluding Pharmacological and Clinical Focus

Role as a Synthetic Intermediate in the Construction of Complex Organic Architectures (Non-Medicinal Targets)

There is no available information detailing the role of 6-Chloro-8-fluoro-5-nitroquinoline as a synthetic intermediate specifically for the construction of non-medicinal complex organic architectures. Research on related quinoline (B57606) derivatives suggests that heterocyclic compounds are valuable building blocks in synthesis, but specific examples employing this compound for non-medicinal targets are not documented in the reviewed sources.

Potential in Materials Science, Including Organic Electronic Devices and Functional Dyes

The potential of this compound in materials science has not been explored in the available literature. While similar compounds, such as 6-chloro-8-fluoroquinoline (B1488121) (lacking the nitro group), have been used to create Schiff base ligands for dye-sensitized solar cells (DSSCs), there are no corresponding studies for this compound. Consequently, no data exists regarding its application in organic electronic devices or as a functional dye.

Exploration as Ligands for Metal Complexes in Catalysis or Coordination Chemistry (Non-Biological Applications)

There is no documented exploration of this compound as a ligand for metal complexes in non-biological catalysis or coordination chemistry. The literature lacks any reports on the synthesis, characterization, or catalytic activity of metal complexes involving this specific compound as a ligand for non-biological purposes.

Due to the absence of research findings in these specific areas, no data tables or detailed research summaries can be provided.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Eco-Friendly Synthetic Routes

The synthesis of polysubstituted quinolines like 6-chloro-8-fluoro-5-nitroquinoline is a non-trivial task that often requires multi-step sequences. A primary challenge lies in the controlled, regioselective introduction of the nitro and halogen substituents onto the quinoline (B57606) core.

Future research should focus on moving beyond classical quinoline syntheses (such as the Skraup or Friedländer reactions), which often require harsh conditions and produce significant waste. The development of more efficient and environmentally benign synthetic pathways is crucial. Key areas for investigation include:

Flow Chemistry: Utilizing microreactor technology can offer superior control over reaction parameters (temperature, pressure, and time), which is particularly important for managing potentially hazardous nitration reactions. This can lead to higher yields, improved safety, and easier scalability.

Microwave-Assisted Synthesis: This technique has the potential to drastically reduce reaction times and improve energy efficiency for one or more steps in the synthetic sequence.

Catalytic C-H Functionalization: A forward-thinking approach would involve the direct, late-stage functionalization of a simpler quinoline precursor, such as 6-chloro-8-fluoroquinoline (B1488121). ossila.com Developing selective catalytic methods for C-H nitration at the C5 position would represent a significant advancement in synthetic efficiency, reducing the number of steps required.

A major hurdle is the potential for cross-reactivity and the difficulty in selectively introducing substituents. For instance, nitration must be carefully controlled to target the C5 position without affecting other sites on the sensitive, halogenated ring system.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The electronic landscape of this compound is dominated by the powerful electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). The presence of two different halogens, chlorine at C6 and fluorine at C8, opens up exciting possibilities for selective chemical transformations.

Future research should systematically explore the differential reactivity of the C-Cl and C-F bonds. It is generally known that fluorine is a better leaving group than chlorine in many SNAr reactions. This suggests that nucleophiles might preferentially attack the C8 position. Investigating this hypothesis with a wide range of nucleophiles (O, N, S, and C-based) could lead to the synthesis of a diverse library of novel 8-substituted-6-chloro-5-nitroquinolines.

Unaddressed challenges include:

Quantifying the regioselectivity of SNAr reactions.

Exploring the potential for metal-catalyzed cross-coupling reactions at the C-Cl bond, which is typically more amenable to such transformations (e.g., Suzuki, Heck, Buchwald-Hartwig couplings) than the C-F bond.

Investigating the reduction of the nitro group to an amino group (e.g., forming 6-chloro-8-fluoroquinolin-5-amine), which would fundamentally alter the molecule's electronic properties and open up new avenues for derivatization, such as diazotization and subsequent reactions.

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The complexity of synthesizing and modifying this compound necessitates a deep understanding of the reaction dynamics. Traditional methods involving quenching and offline analysis (TLC, GC-MS) may fail to capture transient intermediates or provide a complete kinetic profile.

The application of in situ spectroscopic techniques is a critical future direction. Process Analytical Technology (PAT) tools can provide real-time data on reactant consumption, intermediate formation, and product generation.

Table 1: Potential In Situ Spectroscopic Techniques and Their Applications

| Spectroscopic Technique | Information Gained | Research Goal |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time tracking of functional group changes (e.g., disappearance of C-H, appearance of C-NO₂). | Optimize reaction endpoints for nitration and substitution reactions, minimizing byproduct formation. |

| In Situ NMR Spectroscopy | Detailed structural information on intermediates and products as they form in the reaction mixture. | Elucidate reaction mechanisms and identify short-lived, unstable intermediates that are key to understanding regioselectivity. |

| UV-Vis Spectroscopy | Monitoring changes in conjugation and chromophores within the quinoline system. | Provide kinetic data on reaction rates under different conditions (catalyst, temperature, solvent). |

Implementing these techniques would help overcome the challenge of optimizing complex, multi-step syntheses by providing a more complete picture of the reaction pathway.

Refinement of Computational Models for Enhanced Predictive Power in Complex Systems

Given the limited experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights before a single experiment is conducted.

Future research should focus on:

Predicting Reactivity: Building robust computational models to accurately predict the most likely sites for nucleophilic and electrophilic attack. This would be instrumental in guiding the design of synthetic routes and predicting the outcome of competitive reactions, such as the SNAr at C8 versus C6.

Simulating Spectra: Calculating theoretical NMR, IR, and UV-Vis spectra. These predicted spectra can be used as a benchmark to confirm the identity of the synthesized compound and any subsequent derivatives.

Mapping Electron Distribution: Modeling the molecular electrostatic potential (MEP) to visualize the electron-rich and electron-poor regions of the molecule, providing a clear rationale for its observed reactivity.

The primary challenge is to ensure the predictive accuracy of these models. This requires careful selection of functionals and basis sets and validation against experimental data from structurally similar compounds, such as 6-fluoro-8-nitroquinoline (B1295531) fordham.edu or other chloro-nitroquinolines. chemscene.com

Expanding the Scope of Non-Biological Material Science and Catalytic Applications

While many quinoline derivatives find use in medicinal chemistry, the unique electronic properties of this compound make it an intriguing candidate for applications in material science and catalysis.

Material Science: The high degree of electron deficiency, imparted by the nitro group and halogens, suggests potential use as an n-type semiconductor. Research should explore its application in:

Organic Electronics: Investigating its performance in Organic Thin-Film Transistors (OTFTs) or as an electron-acceptor material in Organic Photovoltaics (OPVs). The related compound 6-chloro-8-fluoroquinoline is already used as an intermediate for materials in dye-sensitized solar cells (DSSCs). ossila.com The addition of a nitro group could further enhance these properties.

Sensors: Functionalized quinolines can act as fluorescent chemosensors. ossila.com Future work could explore the derivatization of the this compound core to create sensors for specific metal ions or anions, where binding would modulate the molecule's fluorescence.

Catalysis: The quinoline nitrogen atom possesses a lone pair of electrons, allowing it to act as a ligand for metal centers. Although the electron-withdrawing groups in this specific molecule will reduce the basicity of the nitrogen, the resulting metal complexes could exhibit unique catalytic activity. Research could focus on synthesizing organometallic complexes and screening their efficacy in catalytic processes such as oxidation, reduction, or cross-coupling reactions.

The main challenge in these areas is the synthesis of the core molecule in sufficient quantities for testing and the subsequent functionalization required to tune its properties for specific applications.

Q & A

Q. What are the recommended synthetic methodologies for 6-chloro-8-fluoro-5-nitroquinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nitration of a pre-functionalized quinoline precursor. For example, nitration of 6-chloro-8-fluoroquinoline can be achieved using tert-butyl nitrite or concentrated HNO₃ under controlled temperatures (80–130°C). Catalysts such as palladium salts (e.g., PdCl₂) enhance regioselectivity for the 5-nitro position . Key parameters include:

- Temperature control : Higher temperatures (>100°C) favor nitro-group introduction but may increase side reactions.

- Catalyst selection : Palladium catalysts reduce byproducts like 3-nitro isomers .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- NMR : ¹⁹F NMR is critical for confirming fluorine placement (δ ~ -110 ppm for aromatic F), while ¹H NMR distinguishes methyl or chloro substituents (e.g., δ 2.5 ppm for CH₃) .

- Mass spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for Cl (M+2 peak) and F (M+1) .

- X-ray crystallography : Co-crystallization with hydrogen-bond donors (e.g., 3-chloro-2-nitrobenzoic acid) improves crystal quality for resolving nitro-group orientation .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial activity?

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Nitroquinolines often show MIC values <10 µg/mL due to nitro group-mediated DNA intercalation .

- Time-kill kinetics : Monitor bactericidal activity over 24 hours to assess concentration-dependent effects .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can model:

- Electrostatic potential surfaces : Identify electron-deficient regions (e.g., nitro group) for nucleophilic attack .

- HOMO-LUMO gaps : Correlate with redox activity; nitro groups lower LUMO energy, enhancing electrophilicity .

- Solvent effects : PCM models simulate polar aprotic solvents (e.g., DMSO) to predict solubility .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Variable assay conditions : Differences in bacterial strains, pH, or culture media (e.g., Mueller-Hinton vs. LB broth) significantly alter MIC values .

- Reductive metabolism : Nitro group reduction by bacterial nitroreductases may produce inactive metabolites; use nitroreductase-deficient strains for validation .

- Synergistic effects : Test combinations with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to distinguish intrinsic vs. resistance-mediated activity .

Q. What mechanistic insights explain the regioselectivity of nitro group introduction in quinoline derivatives?

- Electrophilic nitration : The 5-position is favored due to resonance stabilization of the nitronium ion intermediate. Electron-withdrawing groups (Cl, F) at 6 and 8 positions further deactivate competing sites .

- Steric effects : Methyl groups at 6-position (as in 6-methyl analogs) hinder nitration at adjacent positions, directing reactivity to 5-position .

Q. What strategies mitigate thermal instability during storage or reactions?

- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent nitro-group degradation.

- Reaction design : Avoid prolonged heating (>2 hours) above 100°C; use microwave-assisted synthesis for faster kinetics .

Methodological Challenges

Q. How can advanced structural analysis (e.g., X-ray crystallography) resolve ambiguities in nitro-group orientation?

- Co-crystallization agents : Use carboxylic acids (e.g., 3-chloro-2-nitrobenzoic acid) to form hydrogen bonds with the nitro group, stabilizing the crystal lattice .

- Low-temperature data collection : Reduces thermal motion artifacts, improving resolution (<1.0 Å) .

Q. What in silico approaches optimize the compound’s pharmacokinetic profile for therapeutic applications?

- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five) and cytochrome P450 interactions.

- Molecular docking : Simulate binding to bacterial topoisomerases (e.g., DNA gyrase) to prioritize derivatives with stronger binding affinities .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antimicrobial potency?

- Substituent variation : Replace 8-F with CF₃ to increase lipophilicity and membrane penetration .

- Nitro group modifications : Reduce to amine (-NH₂) for prodrug activation or replace with sulfone (-SO₂-) to retain electron-withdrawing effects without metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.